molecular formula C34H24O22 B3056322 Pedunculagin CAS No. 7045-42-3

Pedunculagin

Cat. No.: B3056322
CAS No.: 7045-42-3
M. Wt: 784.5 g/mol
InChI Key: IYMHVUYNBVWXKH-HUMDKZJCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of pedunculagin has been reported . The synthesis involves the formation of the ellagitannin structure through a series of chemical reactions, including esterification and oxidation. Specific reaction conditions, such as temperature and pH, are carefully controlled to ensure the successful formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources. For example, this compound can be extracted from the leaves of Quercus mongolica using solvents like methanol or ethanol . The extract is then purified using techniques such as column chromatography to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

Pedunculagin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and hydrolyzing agents like hydrochloric acid . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of this compound include ellagic acid, which is known for its potent antioxidant properties .

Comparison with Similar Compounds

Pedunculagin is similar to other ellagitannins, such as:

This compound is unique due to its specific molecular structure and the range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

7045-42-3

Molecular Formula

C34H24O22

Molecular Weight

784.5 g/mol

IUPAC Name

(1R,2S,19R,20S,22R)-7,8,9,12,13,14,20,28,29,30,33,34,35-tridecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaene-4,17,25,38-tetrone

InChI

InChI=1S/C34H24O22/c35-10-1-6-15(23(43)19(10)39)16-7(2-11(36)20(40)24(16)44)31(48)54-27-14(5-52-30(6)47)53-34(51)29-28(27)55-32(49)8-3-12(37)21(41)25(45)17(8)18-9(33(50)56-29)4-13(38)22(42)26(18)46/h1-4,14,27-29,34-46,51H,5H2/t14-,27-,28+,29-,34+/m1/s1

InChI Key

IYMHVUYNBVWXKH-HUMDKZJCSA-N

SMILES

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3[C@H]([C@H](O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O

Origin of Product

United States

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